

N-Methyl-p-toluenesulfonamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Methyl-p-toluenesulfonamide*

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Abstract

N-Methyl-p-toluenesulfonamide, a sulfonamide of significant interest, has a rich history intertwined with the development of synthetic organic chemistry and the dawn of antibacterial therapeutics. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the role of the parent compound, p-toluenesulfonamide, in biological signaling pathways, offering insights into the potential mechanisms of action for this class of molecules in drug development.

Discovery and History

The history of **N-Methyl-p-toluenesulfonamide** is intrinsically linked to the broader story of sulfonamides and the development of synthetic organic chemistry in the late 19th and early 20th centuries.

Early Developments in Sulfonamide Chemistry:

The foundational chemistry for the synthesis of N-substituted sulfonamides was established in the late 19th century. In 1890, the German chemist Oscar Hinsberg developed a method to distinguish between primary, secondary, and tertiary amines using benzenesulfonyl chloride, a

reaction now known as the Hinsberg test.[1][2][3][4][5] This reaction, which involves the formation of a sulfonamide, laid the groundwork for the synthesis of compounds like **N-Methyl-p-toluenesulfonamide**.

The Dawn of Sulfonamide-Based Therapeutics:

The early 20th century witnessed the rise of sulfonamides as groundbreaking antibacterial agents. In 1932, the German chemist Josef Klarer, working at Bayer, discovered that a red dye named Prontosil had remarkable antibacterial effects in mice.[6] This discovery was a pivotal moment in medicine, heralding the era of sulfa drugs.[6][7][8] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[7] This breakthrough triggered a wave of research into sulfonamide derivatives for therapeutic use.[6][8]

Emergence of p-Toluenesulfonamide and its Derivatives:

Within this context, p-toluenesulfonamide, the precursor to **N-Methyl-p-toluenesulfonamide**, became an important synthetic intermediate. A notable early application was in the synthesis of Dichloramine-T (N,N-Dichloro-p-toluenesulfonamide) by Frederick Daniel Chattaway in 1905, which was used as a disinfectant.[9] While the exact date of the first synthesis of **N-Methyl-p-toluenesulfonamide** is not readily available in the reviewed literature, the chemical principles for its creation were well-established by the early 20th century. Its primary role has been as a versatile intermediate in organic synthesis.[10]

Physicochemical Properties

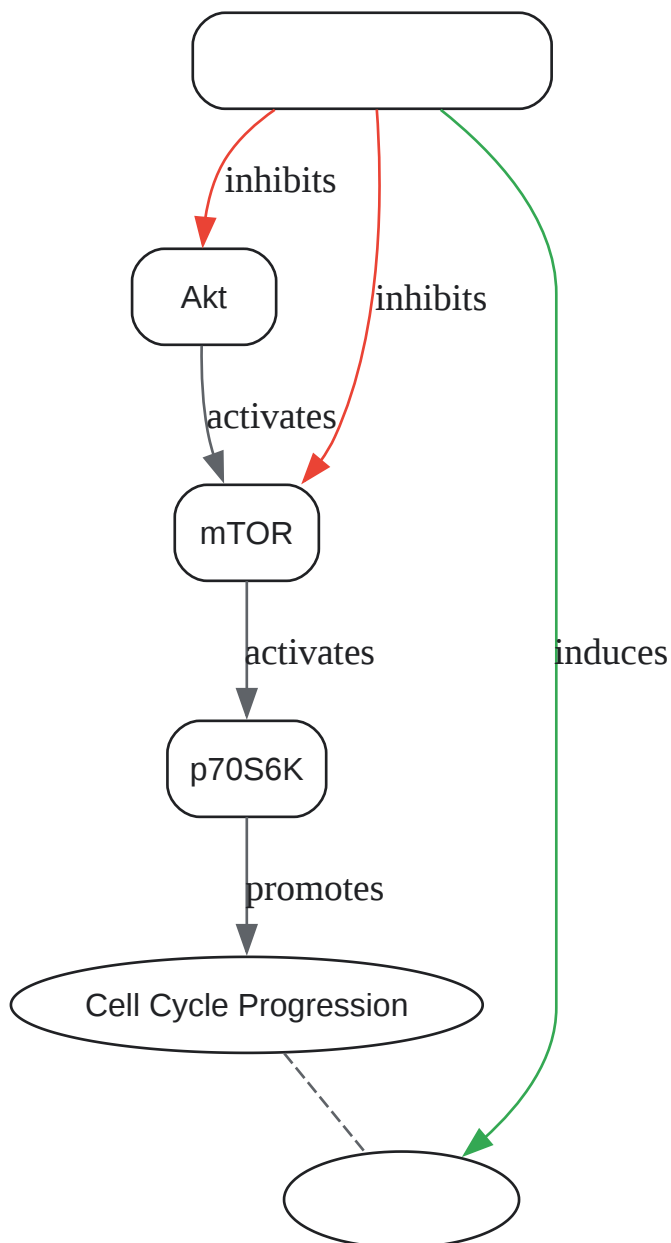
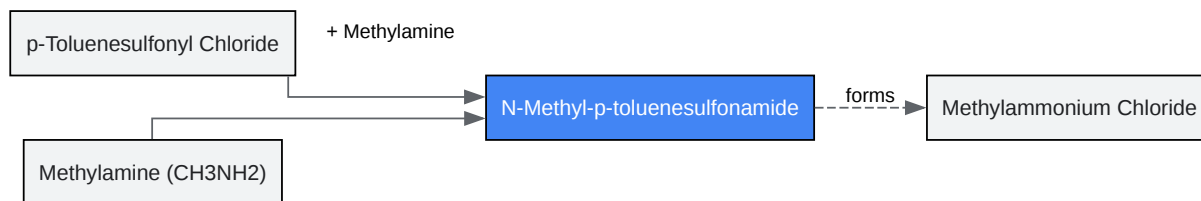
N-Methyl-p-toluenesulfonamide is a white to off-white crystalline solid.[11] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₁₁ NO ₂ S | [11] |
| Molecular Weight | 185.24 g/mol | |
| CAS Number | 640-61-9 | |
| Melting Point | 76-79 °C | |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Soluble in many organic solvents | |
| Vapor Pressure | 0.000282 mmHg | [11] |

Synthesis of N-Methyl-p-toluenesulfonamide

The most common laboratory synthesis of **N-Methyl-p-toluenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with methylamine.

General Reaction Scheme



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